3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide
Overview
Description
3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide is a member of thiophenes and an aromatic amide .
Molecular Structure Analysis
The molecular formula of this compound is C9H14N2OS . The InChI string, which provides a unique representation of its structure, is InChI=1S/C9H14N2OS/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H2,11,12) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 198.29 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 198.08268425 g/mol .Scientific Research Applications
Synthesis and Polymer Applications
Polymeric Material Synthesis : The chemical structure of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide relates to research in synthesizing new polymeric materials. One study discusses the synthesis of ortho-linked polyamides using compounds similar to this compound, focusing on their potential in creating noncrystalline polymers with high thermal stability, good solubility in various solvents, and the ability to form transparent, flexible films. These polymers exhibit high glass transition temperatures, indicating their utility in high-temperature applications (Hsiao et al., 2000).
Synthesis and Antinociceptive Activity
Antinociceptive Compound Synthesis : Another aspect of research involves synthesizing N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are derived from thiophene-3-carboxylic acid derivatives similar to this compound. These compounds have been studied for their antinociceptive (pain-reducing) activity, highlighting the potential therapeutic applications of such chemicals (Shipilovskikh et al., 2020).
Antibiotic Synthesis
Antibiotic and Antibacterial Drug Synthesis : Research into heterocyclic synthesis with thiophene-2-carboxamide derivatives, including those similar to this compound, focuses on developing new antibiotic and antibacterial drugs. These studies explore the potential of these compounds to act against both Gram-positive and Gram-negative bacteria, underscoring the importance of such chemical structures in medicinal chemistry (Ahmed, 2007).
Linker Applications in Peptide Synthesis
Peptide Synthesis Linkers : The thiophene derivative is also related to the development of new linkers for peptide synthesis. One study describes a thiophene-based linker, THAL (Thiophene Acid Labile), which allows for the synthesis of both free and tert-butyl-protected peptides. The acid lability of this linker is particularly advantageous for synthesizing sensitive peptides, demonstrating the utility of thiophene derivatives in facilitating complex organic syntheses (Isidro-Llobet et al., 2008).
Properties
IUPAC Name |
3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)10-6-4-9(5-7-10)12-8-11(16)13(19-12)14(17)18/h4-8H,16H2,1-3H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIKEMGUAQEZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370661 | |
Record name | 3-Amino-5-(4-tert-butylphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-13-7 | |
Record name | 3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(4-tert-butylphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.